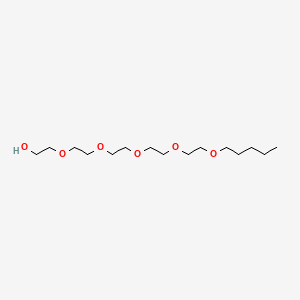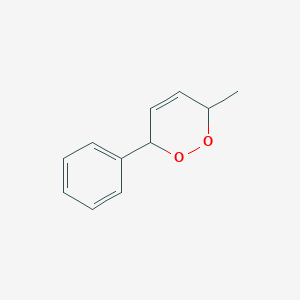
1-Chloro-2-(2-chloroethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-chloroethoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 2-chloroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-chloroethoxymethyl)benzene typically involves the reaction of 1-chloro-2-(chloromethyl)benzene with 2-chloroethanol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
1-chloro-2-(chloromethyl)benzene+2-chloroethanol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-chloroethoxymethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
Chemical Industry: Employed in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2-chloroethoxymethyl)benzene in chemical reactions involves the nucleophilic attack on the electrophilic carbon atoms bearing the chlorine substituents. This leads to the formation of intermediates, which then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(chloromethyl)benzene
- 1-Chloro-2-methylbenzene
- 2-Chloroethoxybenzene
Uniqueness
1-Chloro-2-(2-chloroethoxymethyl)benzene is unique due to the presence of both a chloromethyl group and a 2-chloroethoxy group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
82157-25-3 |
|---|---|
Fórmula molecular |
C9H10Cl2O |
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
Clave InChI |
USYNCHYKXPUTQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

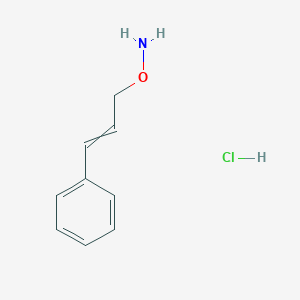


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
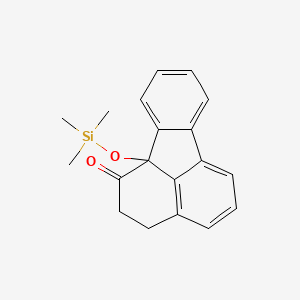
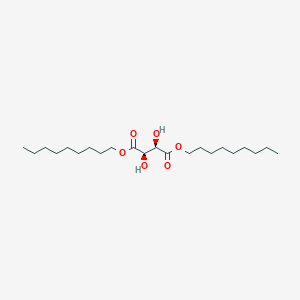

![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
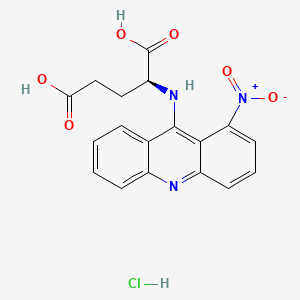
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
